molecular formula C16H18ClNO3S B7629613 N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B7629613
M. Wt: 339.8 g/mol
InChI Key: HPFYMYXIGMWRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as CMMS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMMS belongs to a class of compounds known as sulfonamides, which have been used in the pharmaceutical industry for their antibacterial properties. However, CMMS has been found to have unique properties that make it a promising candidate for research in other areas.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its binding to the pore-forming region of the TRPC5 ion channel, thereby preventing the flow of ions through the channel. This results in a decrease in intracellular calcium levels, which can have a variety of downstream effects on cellular signaling pathways. The selectivity of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide for TRPC5 makes it a valuable tool for studying the role of this ion channel in various physiological processes.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been found to have other biochemical and physiological effects. For example, N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for the treatment of metabolic disorders such as obesity and diabetes. N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide for lab experiments is its selectivity for TRPC5, which allows for the specific targeting of this ion channel without affecting other channels or cellular processes. However, one limitation of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is its relatively low potency, which can make it difficult to achieve complete inhibition of TRPC5 at low concentrations. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more potent analogs of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide that could be used at lower concentrations. Another potential direction is the use of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in animal models to study the physiological effects of TRPC5 inhibition in vivo. Additionally, N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide could be used in combination with other compounds to investigate the role of TRPC5 in complex signaling pathways. Overall, the unique properties of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide make it a valuable tool for scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to yield N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been well-documented in the scientific literature, and various modifications to the method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is its use as a tool for studying the role of ion channels in cellular signaling. N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been found to selectively inhibit a specific type of ion channel known as TRPC5, which is involved in a variety of physiological processes such as smooth muscle contraction and neuronal excitability.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10-5-6-13(9-14(10)17)18-22(19,20)16-8-11(2)15(21-4)7-12(16)3/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFYMYXIGMWRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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